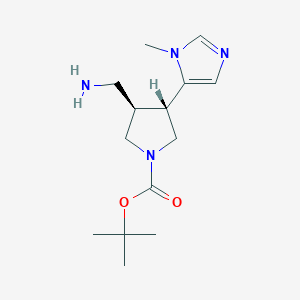

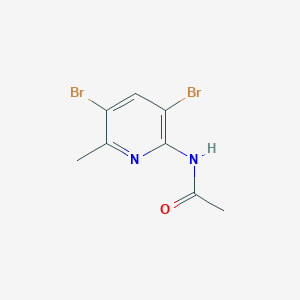

![molecular formula C14H16N2O2 B2965078 1-{3-[甲基(苯基)氨基]丙基}-2,5-二氢-1H-吡咯-2,5-二酮 CAS No. 146426-00-8](/img/structure/B2965078.png)

1-{3-[甲基(苯基)氨基]丙基}-2,5-二氢-1H-吡咯-2,5-二酮

描述

Chemical Reactions Analysis

While specific chemical reactions involving “1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione” are not available in the sources I found, pyrrole derivatives are known to undergo a variety of reactions. For example, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also participate in oxidative coupling reactions .科学研究应用

缓蚀

与请求的化合物相似的衍生物的一个重要应用是在缓蚀中。Zarrouk 等人(2015 年)合成了新的 1H-吡咯-2,5-二酮衍生物,并研究了它们作为盐酸介质中碳钢缓蚀剂的有效性。这些衍生物,包括 1-苯基-1H-吡咯-2,5-二酮和 1-(4-甲基苯基)-1H-吡咯-2,5-二酮,显示出良好的抑制效率,并且随着浓度的增加而增加。他们的研究表明,这些化合物主要通过化学吸附过程吸附在钢表面上,热力学数据和 X 射线光电子能谱 (XPS) 分析支持这一点 (Zarrouk 等人,2015 年)。

光致发光材料

T. Beyerlein 和 B. Tieke(2000 年)报道了含有 1,4-二氧代-3,6-二苯基吡咯并 [3,4-c] 吡咯 (DPP) 和 1,4-亚苯基单元的 π 共轭聚合物和共聚物的合成。这些材料表现出强烈的光致发光和良好的溶解性,使其适用于电子应用。他们的研究为开发在光电和光子学中具有潜在用途的新材料开辟了道路 (Beyerlein 和 Tieke,2000 年)。

抗菌剂

在药物化学领域,1H-吡咯-2,3-二酮的衍生物已被评估其抗菌性能。Bielenica 等人(2011 年)合成了 2,3-二氢-5H-[1,4]二硫代并[2,3-c]吡咯-5,7(6H)-二酮的氨基醇衍生物,并评估了它们对选定病毒的体外活性,表现出中度至显着的保护作用。这表明此类化合物在开发新的抗菌剂中的潜力 (Bielenica 等人,2011 年)。

电子应用

Lin Hu 等人(2015 年)对基于吡咯并 [3,4-c] 吡咯-1,4-二酮 (DPP) 单元的 novel alcohol-soluble n-type 共轭聚电解质的合成进行的研究展示了其作为反相聚合物太阳能电池中有效电子传输层的应用。该研究强调了 DPP 衍生物通过在活性层/阴极界面处更好的能量对齐和电子提取来提高聚合物太阳能电池效率的潜力 (Hu 等人,2015 年)。

作用机制

Target of Action

It is known that compounds with similar structures, such as imidazole and pyrrole derivatives, have a broad range of biological activities .

Mode of Action

For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

It is known that compounds with similar structures, such as imidazole and pyrrole derivatives, can affect a wide range of biochemical pathways .

Pharmacokinetics

It can be inferred from related compounds that it may have a high solubility in water and other polar solvents, which could potentially impact its bioavailability .

Action Environment

It can be inferred from related compounds that factors such as ph, temperature, and the presence of other substances could potentially influence its action .

属性

IUPAC Name |

1-[3-(N-methylanilino)propyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-15(12-6-3-2-4-7-12)10-5-11-16-13(17)8-9-14(16)18/h2-4,6-9H,5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJCHYFZMPMUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C(=O)C=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

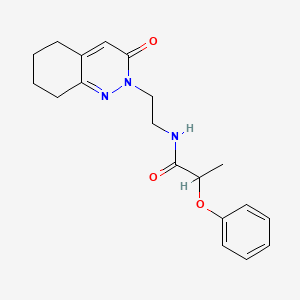

![N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2965002.png)

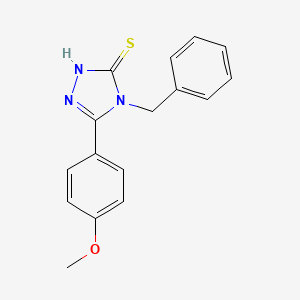

![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)

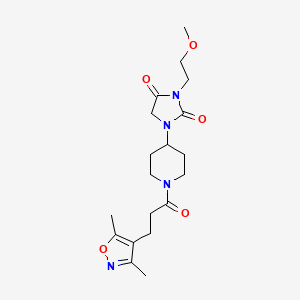

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)

![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)

![(2Z)-N-1,3-benzodioxol-5-yl-2-{[(4-chlorophenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B2965017.png)